Siponimod

Catalog No.
S005743
CAS No.
1230487-85-0
M.F
C29H35F3N2O3
M. Wt
516.605
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Siponimod

CAS Number

1230487-85-0

Product Name

Siponimod

IUPAC Name

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C29H35F3N2O3

Molecular Weight

516.605

InChI

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+

InChI Key

KIHYPELVXPAIDH-HNSNBQBZSA-N

SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O

Synonyms

BAF-312; BAF 312; BAF312; Siponimod;(E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid

Description

The exact mass of the compound Siponimod is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Selective immunosuppressants -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Siponimod is a sphingosine-1-phosphate receptor modulator currently approved for the treatment of secondary progressive multiple sclerosis (SPMS) []. Its mechanism of action involves targeting specific receptors (S1PR-1 and S1PR-5) on immune cells, thereby preventing their migration from lymphoid organs into the central nervous system []. This research focuses on the evaluation of siponimod's efficacy and safety in managing SPMS progression.

Efficacy of Siponimod in Reducing Disability Progression

Clinical trials, such as the EXPAND study, have demonstrated siponimod's effectiveness in reducing disability progression in patients with SPMS. Compared to placebo, siponimod significantly decreased the risk of confirmed disability progression as measured by the Expanded Disability Status Scale (EDSS) []. This suggests that siponimod may help slow down the worsening of physical function in SPMS patients.

Impact on MRI Outcomes

Magnetic resonance imaging (MRI) can be used to assess inflammatory activity in the brain and spinal cord of MS patients. Studies have shown that siponimod treatment reduces the number of new or enlarging lesions detected on MRI scans, indicating a potential ability to dampen disease activity [].

Siponimod and Cognitive Function

Emerging research suggests that siponimod may have positive effects on cognitive function in SPMS patients. Studies have observed a reduced risk of cognitive decline and even improvement in processing speed compared to placebo [].

Safety and Tolerability

Siponimod's safety profile is being investigated in ongoing clinical trials. While generally well-tolerated, some potential side effects have been reported, including lymphopenia (low white blood cell count) and increased blood pressure [].

XLogP3

4.8

Appearance

Solid powder

Wikipedia

Siponimod

Biological Half Life

The apparent elimination half-life is approximately 30 hours.

Use Classification

Human drugs -> Mayzent -> EMA Drug Category
Selective immunosuppressants -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
Ghasemi N, Razavi S, Nikzad E: Multiple Sclerosis: Pathogenesis, Symptoms, Diagnoses and Cell-Based Therapy. Cell J. 2017 Apr-Jun;19(1):1-10. Epub 2016 Dec 21. [PMID:28367411]
Chiba K, Matsuyuki H, Maeda Y, Sugahara K: Role of sphingosine 1-phosphate receptor type 1 in lymphocyte egress from secondary lymphoid tissues and thymus. Cell Mol Immunol. 2006 Feb;3(1):11-9. [PMID:16549044]
Garris CS, Blaho VA, Hla T, Han MH: Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. Immunology. 2014 Jul;142(3):347-53. doi: 10.1111/imm.12272. [PMID:24597601]
Healy LM, Antel JP: Sphingosine-1-Phosphate Receptors in the Central Nervous and Immune Systems. Curr Drug Targets. 2016;17(16):1841-1850. [PMID:26424391]
Dumitrescu L, Constantinescu CS, Tanasescu R: Siponimod for the treatment of secondary progressive multiple sclerosis. Expert Opin Pharmacother. 2019 Feb;20(2):143-150. doi: 10.1080/14656566.2018.1551363. Epub 2018 Dec 5. [PMID:30517042]
FDA approves new oral drug to treat multiple sclerosis
MS Society Document, Canada
Health Canada Product Monograph: Mayzent (siponimod) oral tablets

Explore Compound Types